N'-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide
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Overview
Description
N’-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. The compound features a tert-butylphenoxy group, an acetyl group, and a fluorobenzohydrazide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide typically involves the reaction of 4-tert-butylphenoxyacetic acid with thionyl chloride to form 4-tert-butylphenoxyacetyl chloride . This intermediate is then reacted with 4-fluorobenzohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenoxyacetyl chloride: A precursor in the synthesis of N’-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide.
4-tert-Butylphenoxyacetic acid: Another related compound used in the synthesis process.
4-tert-Butylphenoxybutanoic acid: Shares structural similarities but differs in its applications and properties.
Uniqueness
N’-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21FN2O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N'-[2-(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide |
InChI |
InChI=1S/C19H21FN2O3/c1-19(2,3)14-6-10-16(11-7-14)25-12-17(23)21-22-18(24)13-4-8-15(20)9-5-13/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
WHWPPCPTWRPGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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